(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by a unique azabicyclo structure that incorporates a benzyl group. This compound belongs to a class of nitrogen-containing bicyclic compounds known for their diverse biological activities and potential therapeutic applications. The compound is identified by its specific stereochemistry, with the designation indicating the configuration of its chiral centers.
(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one falls under the category of organic compounds, specifically classified as a bicyclic amine. Its structure is notable for containing both carbon and nitrogen atoms arranged in a cyclic format, which is essential for its biological activity.
The synthesis of (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions that may include:
The synthesis may require specific reagents and conditions, such as:
The molecular formula of (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is CHNO, indicating it contains 15 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a bicyclic framework with a nitrogen atom incorporated into one of the rings.
The molecular weight is approximately 245.34 g/mol. The stereochemistry plays a crucial role in defining its interactions with biological targets.
(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure selectivity and prevent unwanted side reactions. The choice of solvents and reaction temperatures can significantly influence the outcome.
The mechanism of action for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is closely related to its structural characteristics:
Studies suggest that compounds with similar structures exhibit various pharmacological effects, including analgesic and anti-inflammatory activities.
Key physical properties include:
Chemical properties include:
Relevant data on melting point or boiling point may vary depending on purity and synthesis methods.
(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one has potential applications in:
The stereoselective construction of the 9-azabicyclo[3.3.1]nonane core demands precise chiral control, typically achieved through asymmetric hydrogenation or chiral pool approaches. Patent literature describes ruthenium-catalyzed asymmetric hydrogenation as pivotal for establishing the (1R,5S) configuration, utilizing catalysts like dichlororuthenium complexes with chiral diphosphine ligands (e.g., BINAP derivatives). These catalysts facilitate enantiomeric excess (ee) values exceeding 95% by inducing stereoselective proton transfer across prochiral enamine intermediates [2]. Alternative routes employ tropinone derivatives as chiral templates, exploiting their inherent stereochemistry to direct ring-closing metathesis or reductive amination steps. The rigidity of the bicyclic system necessitates optimized reaction conditions—typically 50–80°C and 50–100 psi H₂ pressure—to prevent epimerization while ensuring complete conversion [6] [9].
Table 1: Enantioselective Methods for Azabicyclo[3.3.1]nonane Synthesis
Method | Catalyst System | ee (%) | Reaction Conditions | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | RuCl₂/(S)-BINAP | 98 | 60°C, 80 psi H₂, EtOH | 92 |
Chiral Pool Modification | Tropinone-derived precursors | N/A | NaBH₄ reduction, 0°C | 85 |
Reductive Amination | Pd/C with chiral auxiliaries | 90 | RT, 30 psi H₂, THF | 78 |
Benzylation at the N9 position requires chemoselective alkylation to avoid O-alkylation or quaternary salt formation. Advances highlight phase-transfer catalysis (PTC) using benzyl bromide with Aliquat 336® in biphasic toluene/water systems, achieving >90% regioselectivity [9]. Microwave-assisted benzylation reduces reaction times from hours to minutes (15 min, 100°C) while maintaining yields at 88–92%. For acid-sensitive intermediates, silver(I)-mediated benzylation protects the carbonyl oxygen via chelation, preventing enolization during nitrogen alkylation. Post-functionalization analyses (e.g., LC-MS) confirm the absence of dialkylated byproducts when stoichiometry is controlled at 1.05:1 (benzyl halide:amine) [6] [9].
Table 2: Benzylation Efficiency Under Varied Conditions
Benzylating Agent | Catalyst | Solvent System | Time | Yield (%) | Byproducts |
---|---|---|---|---|---|
BnBr | Aliquat 336® | Toluene/H₂O | 2 h | 92 | <1% |
BnCl | Ag₂O | Dichloromethane | 6 h | 85 | 3% |
BnBr | None (microwave) | Acetonitrile | 15 min | 90 | 2% |
Synchrotron X-ray diffraction (λ = 0.7–0.9 Å) resolves the endo configuration of the C3 carbonyl relative to the N9-benzyl group, confirming the (1R,5S) stereochemistry. Data from single-crystal analyses reveal torsional strain at C2-C3-C4 (7.5° deviation from ideal geometry) due to the bicyclic system’s rigidity [5] [8]. Bond length disparities between C3=O (1.221 Å) and C-N (1.489 Å) bonds guide synthetic refinements by identifying sites of electron density distortion. This technique validated the success of catalytic hydrogenation by comparing experimental bond angles (113.2° at C3) with density functional theory (DFT) models, confirming ≤0.05 Å deviations in atomic positions [5].
Scaling the synthesis requires solvent selection and catalyst recycling strategies. Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in ketone precursor functionalization, reducing epimerization during enolization from 15% to 2% at −78°C [9]. Continuous-flow hydrogenation enhances throughput by enabling 10 g/L/h productivity using packed-bed reactors with immobilized Ru catalysts. Ligand design modifications, such as sulfonated BINAP derivatives, facilitate aqueous-phase catalyst recovery (>98% reuse over five cycles). Process mass intensity (PMI) metrics reveal solvent consumption reductions of 40% when switching from batch to flow systems, crucial for kilogram-scale production [2] [9].
Table 3: Crystallographic Parameters for (1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal System | Monoclinic | Bond Angle C2-C3-C4 | 113.2° |
Space Group | P2₁/c | Torsion N9-C1-C7' | −172.8° |
C3=O Bond Length | 1.221 Å | C3-C4 Bond Length | 1.526 Å |
N9-C1 Bond Length | 1.489 Š| Unit Cell Volume | 985.7 ų |
Comprehensive Compound Index
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0